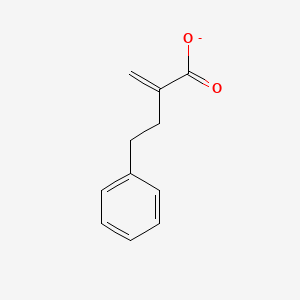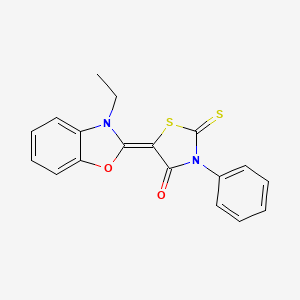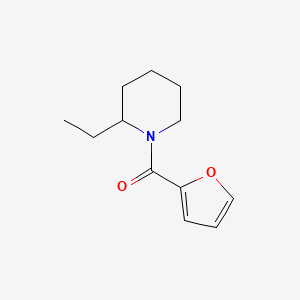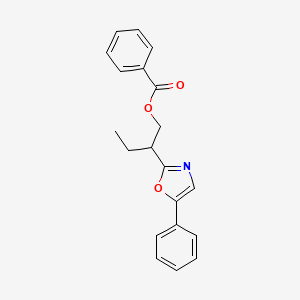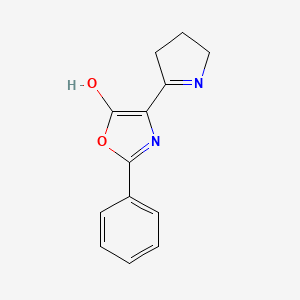
5(4H)-Oxazolone, 2-phenyl-4-(2-pyrrolidinylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazolone ring fused with a pyrrolidine ring and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one typically involves the condensation of a phenyl-substituted oxazolone with a pyrrolidine derivative. One common method includes the following steps:
Formation of the oxazolone ring: This can be achieved by cyclization of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Condensation with pyrrolidine: The oxazolone intermediate is then reacted with a pyrrolidine derivative, often under reflux conditions in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the oxazolone ring.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Nitrated or halogenated phenyl derivatives.
科学研究应用
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Phenyl-4-(pyrrolidin-2-ylidene)thiazol-5(4H)-one: Similar structure but with a thiazole ring instead of an oxazolone ring.
2-Phenyl-4-(pyrrolidin-2-ylidene)imidazol-5(4H)-one: Similar structure but with an imidazole ring instead of an oxazolone ring.
Uniqueness
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one is unique due to its specific combination of an oxazolone ring with a pyrrolidine ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
40051-96-5 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
4-(3,4-dihydro-2H-pyrrol-5-yl)-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C13H12N2O2/c16-13-11(10-7-4-8-14-10)15-12(17-13)9-5-2-1-3-6-9/h1-3,5-6,16H,4,7-8H2 |
InChI 键 |
QJMMKJLGBCVTRO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NC1)C2=C(OC(=N2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


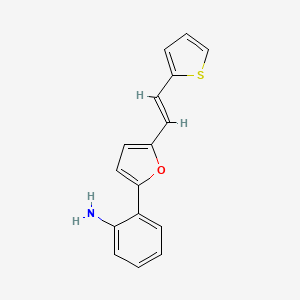
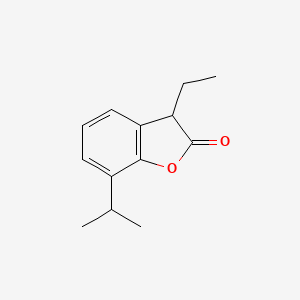
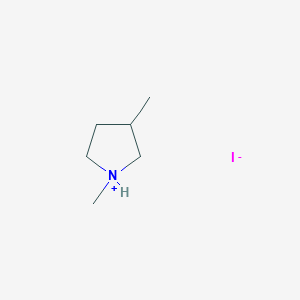

![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
